2-(3-Chloropropyl)quinazoline
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Overview
Description
2-(3-Chloropropyl)quinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)quinazoline typically involves the reaction of quinazoline with 3-chloropropylamine under specific conditions. One common method includes the use of a palladium-catalyzed reaction, where quinazoline is reacted with 3-chloropropylamine in the presence of a palladium catalyst and a base such as cesium carbonate in toluene . The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: New quinazoline derivatives with various functional groups.
Oxidation Reactions: Quinazoline N-oxides.
Reduction Reactions: Dihydroquinazoline derivatives.
Scientific Research Applications
2-(3-Chloropropyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . By inhibiting these enzymes, this compound can potentially exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: Another quinazoline derivative with similar biological activities.
2-(4-Oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1′-cycloheptane]-2-yl)acetate: A compound with a spirocyclic structure and potential antitumor properties.
Uniqueness
2-(3-Chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(3-chloropropyl)quinazoline |
InChI |
InChI=1S/C11H11ClN2/c12-7-3-6-11-13-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
GEIOHMFXOIYBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CCCCl |
Origin of Product |
United States |
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